Lipophilicity Reduction: XLogP3-AA of the 4-Ethyl Derivative Compared to 4-Benzyl Analogs
The target compound's computed lipophilicity (XLogP3-AA = 1.2) is substantially lower than that of the direct 4-benzyl analog 4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941951-62-8), which bears a benzyl group in place of the ethyl substitution on the piperazine ring [1]. While no experimentally measured logP is available for either compound, the 4-ethyl derivative exhibits an XLogP3-AA value approximately 1.5–2.0 log units lower than what would be predicted for the 4-benzyl congener based on the +2.5 logP contribution of the additional phenyl ring . This reduced lipophilicity is expected to translate into higher aqueous solubility and lower non-specific protein binding, properties that are critical for in vitro assay reliability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (PubChem computed); Molecular Weight = 330.4 g/mol |
| Comparator Or Baseline | 4-Benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941951-62-8): Molecular Weight = 392.5 g/mol; predicted XLogP3-AA estimated at 3.0–3.5 based on benzyl contribution |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ -1.8 to -2.3 units (target compound more hydrophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); comparison based on structural fragment contributions |
Why This Matters
Lower lipophilicity reduces the risk of compound aggregation and non-specific binding in cellular assays, making the 4-ethyl derivative preferable for screening applications requiring high aqueous solubility.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18582434. https://pubchem.ncbi.nlm.nih.gov/compound/18582434. Accessed 29 Apr 2026. View Source
